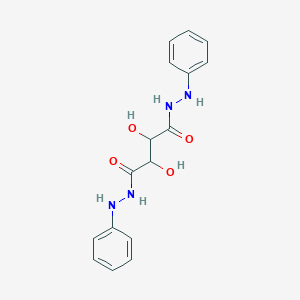
2(N'-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide is a complex organic compound that features an indole core, a hydrazine linkage, and a nitro-substituted acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Allylation: The indole core is then allylated using allyl bromide in the presence of a base such as potassium carbonate.
Hydrazone Formation: The allylated indole is reacted with hydrazine hydrate to form the hydrazone linkage.
Acetamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group or the indole nitrogen.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted hydrazones.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its hydrazone linkage.
Antimicrobial Activity: Possible antimicrobial properties due to the presence of the nitro group.
Medicine
Drug Development: Investigated for potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide would depend on its specific biological target. Generally, compounds with hydrazone linkages can act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate access. The nitro group can also participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-phenyl)-acetamide: Similar structure but without the additional oxo group.
N-(3-nitro-phenyl)-2-(1-allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-acetamide: Similar structure but with different substitution patterns.
Uniqueness
The unique combination of the indole core, hydrazone linkage, and nitro-substituted acetamide group in 2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(3-nitro-PH)2-oxo-acetamide may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C19H15N5O5 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
N'-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-N-(3-nitrophenyl)oxamide |
InChI |
InChI=1S/C19H15N5O5/c1-2-10-23-15-9-4-3-8-14(15)16(19(23)27)21-22-18(26)17(25)20-12-6-5-7-13(11-12)24(28)29/h2-9,11,27H,1,10H2,(H,20,25) |
Clave InChI |
WDXLUHXPLCPBGQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B11701685.png)
![4-chloro-2-[(E)-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11701686.png)
![1-Bromo-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11701691.png)
![N'-[(E)-(3-nitrophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11701702.png)
![(4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701706.png)
![ethyl 4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate](/img/structure/B11701712.png)
![4-bromo-N'-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11701722.png)
![3-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11701731.png)
![Ethyl 5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11701744.png)
![N'~1~,N'~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11701746.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11701747.png)
![Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate](/img/structure/B11701753.png)

